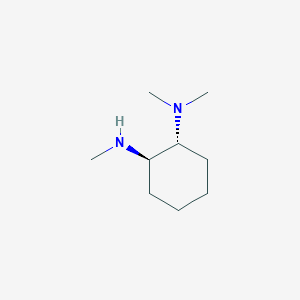

(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane

Cat. No. B3069723

Key on ui cas rn:

79150-46-2

M. Wt: 156.27 g/mol

InChI Key: MGFSHCOCJMZNSV-RKDXNWHRSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04148914

Procedure details

A solution of the N-formyl-N-[2-(dimethylamino)cyclohexanediamine (4 g.; 0.0235 mole) in 50 ml. of ether was added during 5 minutes to a solution of LAH (4 g.) in 250 ml. of ether and refluxed 17 hours. It was cooled in ice, and decomposed in succession with 4 ml. of H2O, 4 ml. of 15% NaOH, 12 ml. of H2O, stirred 1 hour at room temperature and filtered. The cake was washed with ether, and the ether was distilled. The titled amine (B) residue was distilled at 14 mm, b.p. 86°-87°, 3 g. (82% yield). ir NH 3680 v.w., 3320; CH 2940, 2820; N-alkyl 2780; CH 1475, 1450; C-N/other 1270, 1155, 1145, 1125, 1060, 1045, 1005, 870, 805, 775. nmr in CDCl3 (60 MHz) was in accord. Mass spectrum M+ 156.

[Compound]

Name

N-formyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2-(dimethylamino)cyclohexanediamine

Quantity

4 g

Type

reactant

Reaction Step Two

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1(N)[NH2:9].[CH3:12]COCC.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>O>[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[NH:9][CH3:12] |f:2.3.4.5.6.7,8.9|

|

Inputs

Step One

[Compound]

|

Name

|

N-formyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

2-(dimethylamino)cyclohexanediamine

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1C(CCCC1)(N)N)C

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was cooled in ice

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The cake was washed with ether

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ether was distilled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The titled amine (B) residue was distilled at 14 mm, b.p. 86°-87°, 3 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN(C1C(CCCC1)NC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 82% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04148914

Procedure details

A solution of the N-formyl-N-[2-(dimethylamino)cyclohexanediamine (4 g.; 0.0235 mole) in 50 ml. of ether was added during 5 minutes to a solution of LAH (4 g.) in 250 ml. of ether and refluxed 17 hours. It was cooled in ice, and decomposed in succession with 4 ml. of H2O, 4 ml. of 15% NaOH, 12 ml. of H2O, stirred 1 hour at room temperature and filtered. The cake was washed with ether, and the ether was distilled. The titled amine (B) residue was distilled at 14 mm, b.p. 86°-87°, 3 g. (82% yield). ir NH 3680 v.w., 3320; CH 2940, 2820; N-alkyl 2780; CH 1475, 1450; C-N/other 1270, 1155, 1145, 1125, 1060, 1045, 1005, 870, 805, 775. nmr in CDCl3 (60 MHz) was in accord. Mass spectrum M+ 156.

[Compound]

Name

N-formyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2-(dimethylamino)cyclohexanediamine

Quantity

4 g

Type

reactant

Reaction Step Two

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1(N)[NH2:9].[CH3:12]COCC.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>O>[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[NH:9][CH3:12] |f:2.3.4.5.6.7,8.9|

|

Inputs

Step One

[Compound]

|

Name

|

N-formyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

2-(dimethylamino)cyclohexanediamine

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1C(CCCC1)(N)N)C

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was cooled in ice

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The cake was washed with ether

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ether was distilled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The titled amine (B) residue was distilled at 14 mm, b.p. 86°-87°, 3 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN(C1C(CCCC1)NC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 82% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |